2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an aminomethyl group attached to a propionic acid backbone, with a fluorophenyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to introduce the aminomethyl and propionic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Neuroscience: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating synaptic activity.
Drug Development: It serves as a building block for designing novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound during drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-3-(4-chlorophenyl)propionic acid hydrochloride
- 2-Aminomethyl-3-(4-bromophenyl)propionic acid hydrochloride
- 2-Aminomethyl-3-(4-methylphenyl)propionic acid hydrochloride
Uniqueness
2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVJTFLIPYUKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.